3-(4-(5-(3-(Trifluoromethyl)phenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile

Catalog No.
S2899892
CAS No.
500119-70-0
M.F
C19H18F3N3OS
M. Wt
393.43
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-(5-(3-(Trifluoromethyl)phenyl)furan-2-carbono...

CAS Number

500119-70-0

Product Name

3-(4-(5-(3-(Trifluoromethyl)phenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile

IUPAC Name

3-[4-[5-[3-(trifluoromethyl)phenyl]furan-2-carbothioyl]piperazin-1-yl]propanenitrile

Molecular Formula

C19H18F3N3OS

Molecular Weight

393.43

InChI

InChI=1S/C19H18F3N3OS/c20-19(21,22)15-4-1-3-14(13-15)16-5-6-17(26-16)18(27)25-11-9-24(10-12-25)8-2-7-23/h1,3-6,13H,2,8-12H2

InChI Key

VZOKKXOGWBHZGK-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC#N)C(=S)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F

solubility

not available

3-(4-(5-(3-(Trifluoromethyl)phenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is a synthetic organic compound notable for its complex structure, which includes a trifluoromethylphenyl group, a furan ring, a carbonothioyl functional group, a piperazine ring, and a propanenitrile group. This unique combination of functional groups contributes to its diverse chemical and physical properties, making it a subject of interest in medicinal chemistry and materials science. The molecular formula for this compound is C19H18F3N3OS, with a molecular weight of 393.43 g/mol.

There is no current information regarding the mechanism of action of this compound.

  • The trifluoromethyl group can be slightly irritating [].
  • The nitrile group can be toxic upon ingestion or inhalation.

The compound's reactivity can be attributed to its various functional groups. The furan ring is known for participating in electrophilic aromatic substitution reactions, while the trifluoromethyl group enhances lipophilicity and may influence biological activity. The carbonothioyl moiety can engage in nucleophilic attacks, leading to the formation of thiol derivatives or other sulfur-containing compounds. Additionally, the piperazine ring can undergo various transformations, including alkylation and acylation reactions, further expanding the potential chemical space for derivatives and analogs.

Research into the biological activity of 3-(4-(5-(3-(Trifluoromethyl)phenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is still emerging. Compounds with similar structural motifs have shown potential as enzyme inhibitors and receptor modulators. The presence of the trifluoromethyl group often correlates with enhanced biological activity due to increased metabolic stability and binding affinity to biological targets. Preliminary studies suggest that this compound may exhibit anti-cancer properties and could be explored for therapeutic applications in treating various diseases.

The synthesis of 3-(4-(5-(3-(Trifluoromethyl)phenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile typically involves multi-step organic reactions:

  • Formation of the Furan Ring: Starting materials such as phenols and α,β-unsaturated carbonyl compounds can be used to synthesize the furan moiety.
  • Synthesis of Carbonothioyl Derivative: This step may involve the reaction of furan derivatives with thioacetic acid or related compounds.
  • Piperazine Formation: The piperazine ring can be constructed through cyclization reactions involving appropriate precursors.
  • Final Coupling Reaction: The final compound is formed by coupling the piperazine derivative with the furan-carbonothioyl intermediate followed by nitrile formation through substitution reactions.

These steps require careful control of reaction conditions to ensure high yields and purity.

The applications of 3-(4-(5-(3-(Trifluoromethyl)phenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile span several fields:

  • Medicinal Chemistry: Potential use as a lead compound in drug development targeting specific diseases.
  • Material Science: Exploration as a precursor for advanced materials due to its unique structural properties.
  • Biological Research: Investigated for its interactions with biological systems, potentially leading to new therapeutic strategies.

Interaction studies are crucial for understanding how 3-(4-(5-(3-(Trifluoromethyl)phenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile interacts with biological macromolecules such as proteins and nucleic acids. Techniques like surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), and X-ray crystallography may be employed to elucidate binding mechanisms and affinities. Understanding these interactions can provide insights into its mechanism of action and guide further modifications for enhanced efficacy.

Several compounds share structural similarities with 3-(4-(5-(3-(Trifluoromethyl)phenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1-(4-(5-(3,4-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanoneContains dichlorophenyl instead of trifluoromethylPotentially different biological activity due to halogen substitution
3-(Furan-3-yl)-5-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazoleSimilar trifluoromethyl and furan componentsDifferent ring system (oxazole) may alter reactivity
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamideContains acrylamide moietyDifferent reactivity profile due to amide linkage

These compounds highlight the diversity within this chemical class while emphasizing the unique trifluoromethylphenyl component in 3-(4-(5-(3-(Trifluoromethyl)phenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile that may confer distinct biological activities and chemical properties.

XLogP3

3.4

Dates

Last modified: 08-17-2023

Explore Compound Types